3-Bromo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
Properties
IUPAC Name |
3-bromo-2H-pyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN6/c6-2-1-3(7)9-5(8)10-4(1)12-11-2/h(H5,7,8,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVOVQYNWRQMJNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(NN=C1N=C(N=C2N)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144750-82-3 | |
| Record name | 3-Bromo-1H-pyrazolo(3,4-d)pyrimidine-4,6-diamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144750823 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-BROMO-1H-PYRAZOLO(3,4-D)PYRIMIDINE-4,6-DIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60R07PWM8J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-5-bromo-1H-pyrazole with cyanamide in the presence of a base such as sodium ethoxide. The reaction is carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the pyrazolo[3,4-d]pyrimidine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Oxidation: Can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Often involves reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[3,4-d]pyrimidine derivatives, which may have enhanced or altered biological activities .
Scientific Research Applications
Antitumor Activity
Research has indicated that pyrazolo[3,4-d]pyrimidines exhibit significant antitumor properties. A study highlighted the potential of 3-bromo derivatives to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. For instance, compounds derived from this scaffold have been shown to target specific kinases involved in cancer progression, leading to reduced tumor growth in preclinical models .
Antimicrobial Properties
The pyrazolo[3,4-d]pyrimidine framework has been linked to antimicrobial activity against a range of pathogens. For example, derivatives of 3-bromo-1H-pyrazolo[3,4-d]pyrimidine have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial DNA synthesis or inhibition of specific enzymes essential for bacterial survival .
Neuroprotective Effects
Recent studies have explored the neuroprotective properties of 3-bromo-1H-pyrazolo[3,4-d]pyrimidine derivatives in models of neurodegenerative diseases such as Alzheimer's. These compounds may enhance cognitive function by modulating neurotransmitter systems and reducing oxidative stress within neuronal cells .
Structural Modifications and Derivatives
The efficacy of 3-bromo-1H-pyrazolo[3,4-d]pyrimidine can be enhanced through structural modifications. The following table summarizes some key derivatives and their reported biological activities:
Nucleic Acid Chemistry
The incorporation of modified nucleosides such as 3-bromo-1H-pyrazolo[3,4-d]pyrimidine into oligonucleotides has been shown to enhance duplex stability compared to traditional nucleotides like adenine (dA). This modification allows for more robust DNA constructs useful in gene therapy and molecular diagnostics .
Drug Design
The unique structural features of pyrazolo[3,4-d]pyrimidines make them attractive candidates for drug design targeting various biological pathways. Their ability to form stable interactions with protein targets can be exploited to develop inhibitors for enzymes involved in disease processes .
Case Study 1: Anticancer Activity
In a study published in Medicinal Chemistry, researchers synthesized a series of pyrazolo[3,4-d]pyrimidine derivatives and evaluated their anticancer activity against human cancer cell lines. The lead compound showed IC50 values in the low micromolar range, indicating potent antitumor activity. Further mechanistic studies revealed that it induced apoptosis through the mitochondrial pathway.
Case Study 2: Antimicrobial Efficacy
A recent investigation assessed the antimicrobial properties of several derivatives against common bacterial strains. The study found that one derivative exhibited a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, suggesting its potential as a new antimicrobial agent.
Mechanism of Action
The mechanism of action of 3-Bromo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the disruption of key signaling pathways involved in cell proliferation and survival. This inhibition can result in the induction of apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is part of a broader family of pyrazolo-pyrimidine derivatives. Key structural analogs and their distinguishing features are discussed below:
3-Bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine
- Similarity : 0.91 (highest among analogs) .
- Structural Differences: Replaces amino groups at positions 4 and 6 with chlorine atoms.
- In contrast, the amino groups in the target compound enhance hydrogen-bonding capacity, which may explain its superior inhibitory activity in kinase assays .
3-Bromo-1H-pyrazolo[3,4-d]pyrimidine
- Similarity : 0.84 .
- Structural Differences: Lacks amino groups at positions 4 and 5.
- Implications: The absence of amino groups diminishes interactions with polar residues in enzyme active sites, likely reducing potency compared to the target compound .
3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine
- Similarity : 0.65 .
- Structural Differences : Pyridine ring replaces the pyrimidine core, altering electron distribution and steric profile.
- Implications : This analog’s reduced similarity underscores the importance of the pyrimidine ring in maintaining the scaffold’s optimal geometry for target binding .
Data Table: Key Properties of 3-Bromo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine and Analogs
*Estimated based on structural analogs.
Potency and Selectivity
- The target compound demonstrated an IC50 of 0.4 µM against PI3Kα, making it one of the most potent inhibitors in its class . This activity is attributed to the bromine atom’s hydrophobic interaction with the kinase’s ATP-binding pocket and the amino groups’ hydrogen bonding with catalytic residues .
- Analogs with a 5-nitropyrimidine-triamine core (e.g., 7_3d11) showed moderate activity (IC50 ~1.0 µM), highlighting the superiority of the pyrazolo-pyrimidine framework .
Toxicity Considerations
- Structural modifications in the R3 region (e.g., replacing furan with phenyl) led to toxicity, emphasizing the need for careful substituent selection . The bromine-amino combination in the target compound avoids such issues, suggesting a favorable safety profile.
Crystallographic Insights
- A related compound, 3-(2-Amino-benzooxazol-5-yl)-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine, co-crystallized with PI3Kα revealed key interactions: the pyrazolo-pyrimidine core occupies the hinge region, while substituents engage in hydrophobic and polar contacts . This supports the target compound’s mechanism of action.
Biological Activity
3-Bromo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and anticancer agent. This article explores the synthesis, biological activity, and mechanisms of action of this compound, supported by data tables and research findings.
- Molecular Formula : CHBrN
- Molecular Weight : 229.04 g/mol
- Boiling Point : 341.4 ± 52.0 °C (predicted)
- Density : 2.82 ± 0.1 g/cm³ (predicted)
- pKa : 9.51 ± 0.20 (predicted) .
Synthesis
The synthesis of this compound typically involves the cyclization of precursors such as 3-amino-5-bromo-1H-pyrazole with cyanamide in the presence of a base like sodium ethoxide. The reaction is conducted in an organic solvent (e.g., ethanol) at elevated temperatures to promote the formation of the desired pyrazolo[3,4-d]pyrimidine structure .
The primary biological activity of this compound is attributed to its role as an inhibitor of Cyclin-Dependent Kinase 2 (CDK2). By inhibiting CDK2, the compound disrupts cell cycle progression, leading to apoptosis in cancer cells .
Anticancer Properties
Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines:
| Cell Line | IC Range (nM) |
|---|---|
| MCF-7 | 45–97 |
| HCT-116 | 6–99 |
| HepG-2 | 48–90 |
These results indicate that this compound shows superior activity compared to known anticancer agents like sorafenib .
In vitro Studies
A study assessing the compound's anti-proliferative activities found that it effectively inhibits the proliferation of A549 and HCT-116 cancer cells. The most potent derivatives demonstrated IC values significantly lower than those of existing treatments .
Study on CDK Inhibition
In a detailed investigation into CDK inhibition, researchers found that compounds similar to 3-Bromo-1H-pyrazolo[3,4-d]pyrimidine exhibited strong inhibitory effects on CDK2 with IC values ranging from low nanomolar concentrations. This highlights the potential for developing targeted therapies for cancers driven by aberrant CDK activity .
EGFR Inhibition
Another line of research focused on derivatives of pyrazolo[3,4-d]pyrimidines as epidermal growth factor receptor (EGFR) inhibitors. One derivative showed promising activity against both wild-type and mutant forms of EGFR with IC values in the nanomolar range . This suggests a broader application for compounds derived from this scaffold in targeting various oncogenic pathways.
Pharmacokinetics and ADMET Properties
In silico studies using ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions indicate favorable pharmacokinetic properties for this compound. The Boiled Egg model suggests good oral bioavailability and permeability .
Future Directions
Given its promising biological activities and mechanisms of action, further research into this compound is warranted. Future studies should focus on:
- Structural Modifications : To enhance potency and selectivity against specific kinases.
- In vivo Studies : To evaluate therapeutic efficacy and safety profiles.
- Combination Therapies : Exploring synergistic effects with other anticancer agents.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Bromo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving cyclization and bromination. For example, 3-fluoro-2-formylpyridine reacts with anhydrous hydrazine at 110°C for 16 hours, followed by bromination using HBr to introduce the bromo group . Optimization includes controlling reaction temperature, stoichiometry (e.g., 8.0 molar equivalents of hydrazine), and purification via liquid chromatography. Yield improvements (e.g., 29% to higher efficiencies) may require adjusting solvent systems (e.g., DMF for Boc-protection steps) or catalysts like Pd2(dba)3 and XPhos for coupling reactions .
Q. How should researchers safely handle and store this compound?
- Methodological Answer : The compound is classified under GHS hazard categories H302 (oral toxicity), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) . Storage requires airtight containers in a dark, inert atmosphere (2–8°C), with strict avoidance of strong oxidizers . Personal protection includes N100/P3 respirators, gloves, and eye protection. Spills must be contained using alcohol-resistant foam or dry chemical extinguishers, and contaminated materials disposed of as hazardous waste .
Q. What spectroscopic techniques are suitable for characterizing this compound and its derivatives?
- Methodological Answer : 1H/13C NMR is critical for structural confirmation, particularly for regioselective bromination and amine substitution patterns. For example, N4-(4-bromophenyl) derivatives show distinct aromatic proton signals at δ 7.2–7.8 ppm, while pyrazolo[3,4-d]pyrimidine core carbons appear at ~150–160 ppm . LC-MS is used to verify molecular ions (e.g., [M+H]+ at m/z 401.51 for PR5-LL-CM01 derivatives) and monitor reaction progress .
Advanced Research Questions
Q. How can regioselective modifications at the pyrazolo[3,4-d]pyrimidine core be achieved, and what factors influence selectivity?
- Methodological Answer : Regioselectivity in alkylation or halogenation is influenced by steric and electronic effects. For instance, 4,6-bis(methylthio) precursors undergo selective alkylation at the 4-position due to sulfur’s electron-withdrawing effects, while bromination at the 3-position is favored by the pyrimidine ring’s electron-deficient nature . Computational tools (e.g., docking studies) help predict reactive sites by analyzing electron density maps and frontier molecular orbitals .
Q. What strategies address contradictory data in biological activity assessments for JAK3 inhibition?
- Methodological Answer : Discrepancies in IC50 values or selectivity profiles may arise from assay conditions (e.g., ATP concentrations) or protein conformational states. Validate activity using orthogonal assays (e.g., kinase inhibition + cellular proliferation). Structural analogs with N4-aryl or N6-alkyl groups show improved JAK3 affinity (e.g., Ki < 10 nM) but require cross-screening against JAK1/2 to confirm selectivity . Molecular dynamics simulations can resolve binding mode ambiguities by comparing ligand-protein interactions in JAK3 vs. off-target kinases .
Q. How do computational models enhance the design of this compound derivatives for targeted therapies?
- Methodological Answer : Structure-based drug design (SBDD) leverages docking (e.g., AutoDock Vina) to optimize substituent placement in JAK3’s ATP-binding pocket. For example, bulky N4-aryl groups improve hydrophobic interactions with Leu956 and Gly830, while bromo groups stabilize halogen bonds with backbone carbonyls . Free energy perturbation (FEP) calculations predict binding affinity changes (±0.5 kcal/mol accuracy) for iterative lead optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
